N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Description
N-[(S)-(2-Diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative featuring a complex aryl-phosphanyl scaffold. Key structural attributes include:
- Sulfinamide core: The 2-methylpropane-2-sulfinamide group serves as a chiral auxiliary, critical for stereochemical control in asymmetric synthesis.
- Aryl-phosphanyl motif: The 2-diphenylphosphanyl-4,5-dimethoxyphenyl moiety may act as a ligand in transition metal catalysis or influence electronic properties.
- Methoxy substituents: The 4,5-dimethoxy and 4-methoxyphenyl groups enhance solubility and modulate steric/electronic interactions.
- Stereochemistry: The (S)-configuration at the central carbon dictates enantioselectivity in reactions or biological targeting.
This compound is hypothesized to have applications in asymmetric catalysis, medicinal chemistry, or materials science due to its multifunctional design.
Properties
Molecular Formula |
C32H36NO4PS |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H36NO4PS/c1-32(2,3)39(34)33-31(23-17-19-24(35-4)20-18-23)27-21-28(36-5)29(37-6)22-30(27)38(25-13-9-7-10-14-25)26-15-11-8-12-16-26/h7-22,31,33H,1-6H3/t31-,39?/m0/s1 |
InChI Key |
HTFPPZYPDKBJEA-DILFZRPZSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps. The initial step often includes the preparation of the phosphine ligand, which is then coupled with the sulfinamide moiety. The reaction conditions usually require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric synthesis. It facilitates the formation of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals.
Biology and Medicine
The compound’s ability to form chiral complexes makes it valuable in the synthesis of biologically active molecules. It is used in the development of drugs that require high enantioselectivity to ensure efficacy and reduce side effects.
Industry
In the industrial sector, this compound is employed in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes enhances the efficiency and selectivity of industrial reactions.
Mechanism of Action
The mechanism by which ®-N-((S)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves the formation of chiral complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include coordination and activation of substrates.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Selected Sulfinamide/Sulfonamide Derivatives
Key Observations :
- The target compound is distinguished by its sulfinamide core (vs. sulfonamides in [1] and [2]), which reduces oxidation state and alters electronic properties.
- Methoxy substituents in the target and [1] enhance solubility, whereas bromo/morpholinyl groups in [1] may confer bioactivity.
Physicochemical and Crystallographic Properties
Table 2: Physicochemical and Crystallographic Data
Key Observations :
- Bulky substituents in [1] likely reduce solubility compared to the target compound.
Key Observations :
- The target compound’s diphenylphosphanyl group positions it as a candidate for asymmetric catalysis, unlike the sulfonamide derivatives focused on bioactivity.
- Sulfonamides in [2] exhibit antitumor activity, suggesting the target compound’s methoxy groups may similarly target enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
